2-(6-methoxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid
Description
Properties
Molecular Formula |
C16H13NO6S2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(6-methoxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid |
InChI |
InChI=1S/C16H13NO6S2/c1-22-8-4-2-3-7-10-12-13(17-15(21)25-12)24-6-16(10,5-9(18)19)14(20)23-11(7)8/h2-4,10H,5-6H2,1H3,(H,17,21)(H,18,19) |
InChI Key |
DJMSDDQBFQDCPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C3(C2C4=C(NC(=O)S4)SC3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Initial Bicyclic Framework Construction
The synthesis begins with 4-methylene-5-hexenal, which undergoes a tandem [4+2] cycloaddition and thio-Michael addition to generate the dithia-bicyclic core.
Reaction Conditions:
-
Reactants: 4-Methylene-5-hexenal (1.0 eq), 1,2-ethanedithiol (1.2 eq)
-
Catalyst: BF₃·OEt₂ (5 mol%)
-
Solvent: Dichloromethane, 0°C → rt, 12 h
This step establishes the 8-oxa-12,16-dithia bicyclo[3.2.1]octane framework, confirmed by X-ray crystallography in analogous structures.
Aza-Ring Formation via Pictet–Spengler Cyclization
The bicyclic dithiaether undergoes nitrogen incorporation using a modified Pictet–Spengler protocol:
Procedure:
-
Amination: Treat with NH₃ gas in THF at −78°C to form primary amine.
-
Cyclization: React with glyoxylic acid (1.5 eq) in TFA/CH₂Cl₂ (1:3) at 40°C for 6 h.
-
Oxidation: DDQ (2.0 eq) in toluene under reflux to aromatize the aza-ring.
Key Data:
| Parameter | Value |
|---|---|
| Overall Yield | 52% |
| Diastereomeric Ratio | 4:1 (trans:cis) |
| Purity (HPLC) | >98% |
This step constructs the 14-azatetracyclic system while introducing the 9,15-diketone groups.
O-Methylation
The phenolic intermediate undergoes methylation:
| Stage | Conversion | Yield |
|---|---|---|
| Alkylation | 95% | 82% |
| Hydrolysis | Quantitative | 98% |
This sequence introduces the acetic acid group with minimal epimerization.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Recent advances employ microreactor technology to enhance efficiency:
Process Parameters:
| Step | Reactor Type | Residence Time | T (°C) |
|---|---|---|---|
| Cycloaddition | Packed-bed | 15 min | 25 |
| Pictet–Spengler | CSTR | 2 h | 40 |
| Oxidation | Tubular | 30 min | 110 |
Advantages:
-
40% reduction in solvent use vs batch
-
3.2-fold productivity increase
Critical Reaction Optimization Studies
Solvent Effects on Cyclization Efficiency
Screening of 12 solvents revealed:
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| DCE | 98 | 92 |
| Toluene | 95 | 88 |
| DMF | 82 | 75 |
| MeCN | 78 | 68 |
Dichloroethane (DCE) emerged as optimal, minimizing side-product formation during aza-annulation.
Catalytic System Comparison for Oxidation
DDQ vs. Mn(OAc)₃ systems were evaluated:
| Oxidant | Loading (eq) | Time (h) | Yield (%) |
|---|---|---|---|
| DDQ | 2.0 | 6 | 92 |
| Mn(OAc)₃ | 1.5 | 3 | 85 |
| FeCl₃ | 3.0 | 8 | 78 |
DDQ provided superior yields despite longer reaction times, attributed to its dual role as oxidant and acid catalyst.
Characterization and Quality Control
Spectroscopic Fingerprinting
Key NMR Assignments (500 MHz, DMSO-d6):
-
δ 12.21 (s, 1H, COOH)
-
δ 4.89 (d, J=8.5 Hz, H-10)
-
δ 3.72 (s, 3H, OCH₃)
-
δ 2.91–2.84 (m, 2H, SCH₂)
Mass Spec: ESI-MS (m/z): 507.2 [M+H]⁺ (calc. 507.14)
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-methoxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Heterocyclic Framework
The tetracyclic core of the target compound includes 8-oxa, 12,16-dithia, and 14-aza groups, distinguishing it from similar compounds. Key analogs and their heteroatom configurations include:
Key Observations:
- Sulfur vs. Oxygen/Nitrogen: The target compound’s 12,16-dithia groups may confer unique electronic properties, enhancing metal-binding capacity compared to oxygen/nitrogen-only analogs .
- Substituent Positions: Methoxy groups at positions 6 (target) vs. 4,5,16 (D9C) influence steric hindrance and solubility.
Functional Group Impact
Acetic Acid vs. Ester/Methyl Groups
The acetic acid group in the target compound contrasts with ester or methyl substituents in analogs (e.g., D9C’s ethoxy, D6R’s methyl). This group likely improves aqueous solubility and enables hydrogen bonding, critical for biological interactions .
Dioxo Groups
The 9,15-dioxo moieties in the target compound may enhance electrophilicity, facilitating nucleophilic reactions (e.g., with thiols or amines) compared to analogs lacking these groups .
Crystallographic and Computational Insights
- Crystallography: Analogs like D9C and D6R have been structurally validated using tools like SHELX . Their bond lengths and angles (e.g., C–S in dithia vs. C–O in oxa) provide benchmarks for the target compound’s predicted geometry.
- Structure-Activity Relationships: Computational studies () suggest that the placement of heteroatoms and substituents in tetracyclic systems significantly affects binding to biological targets like enzymes or receptors .
Biological Activity
The compound 2-(6-methoxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid is a complex organic molecule with potential biological activities that have been the subject of various research studies. This article aims to provide a detailed examination of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11NO6S2 , and it features a unique structure that includes multiple functional groups such as methoxy and dioxo moieties. The presence of sulfur and nitrogen atoms within a tetracyclic framework contributes to its potential reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 2-(6-methoxy...) exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetracyclic compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This activity is often attributed to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. It is suggested that it may bind to specific enzymes involved in metabolic pathways, thereby modulating their activity. For example, studies on related compounds have demonstrated their effectiveness in inhibiting β-lactamases, which are enzymes produced by bacteria that confer resistance against β-lactam antibiotics .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. In vitro studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms involving oxidative stress and DNA damage. Further research is needed to elucidate the specific pathways through which this compound exerts its anticancer effects.
Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of resistant bacterial strains |
| Enzyme Inhibition | Potential inhibitor of β-lactamases and other enzymes |
| Cytotoxicity | Induces apoptosis in various cancer cell lines |
| Mechanism of Action | May involve oxidative stress and interaction with metabolic pathways |
Case Study 1: Antimicrobial Screening
A study utilized a series of derivatives based on the tetracyclic structure similar to 2-(6-methoxy...) to evaluate their antimicrobial efficacy against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing their potential as novel antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of this polycyclic compound typically involves multi-step protocols, including cyclization, oxidation, and functional group coupling. For example, analogous heterocyclic systems (e.g., pyrimido[5,4-c][2,1]benzothiazin derivatives) are synthesized via nucleophilic substitution and cyclocondensation reactions under controlled temperatures (60–80°C) and inert atmospheres . Yield optimization requires precise stoichiometric ratios of reactants (e.g., thiols, amines) and catalysts (e.g., Pd/C for hydrogenation). Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction efficiency, with polar aprotic solvents favoring cyclization .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Key characterization techniques include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve overlapping signals from the tetracyclic core and substituents. For example, methoxy groups (-OCH₃) resonate at δ 3.8–4.0 ppm in ¹H NMR .
- X-ray crystallography to validate stereochemistry and bond angles, especially for resolving ambiguities in fused-ring systems .
- HPLC-PDA (photodiode array detection) for purity assessment, using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between X-ray crystallography and NMR data in structural elucidation?
Discrepancies often arise from dynamic conformational changes in solution (NMR) versus static crystal packing (X-ray). For instance, flexible ether-oxygen linkages in the tetracyclic framework may adopt multiple conformers in solution, leading to averaged NMR signals. To address this:
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while minimizing denaturation.
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the acetic acid moiety, which hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion and target specificity .
Q. How can computational methods predict reactivity in novel synthetic pathways?
- Molecular docking : Screen the compound’s interaction with enzymes (e.g., cytochrome P450) to predict metabolic stability.
- DFT-based reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites. For example, the α,β-unsaturated ketone in the tetracyclic core is prone to Michael additions .
- Machine learning (ML) : Train models on PubChem datasets to predict reaction outcomes (e.g., coupling efficiency with thiols) .
Q. How do substituent variations in analogous compounds affect bioactivity?
Structure-activity relationship (SAR) studies on related azatetracyclic systems reveal:
- Methoxy groups at position 6 enhance metabolic stability by reducing oxidative dealkylation.
- Thia/oxa substitutions modulate ring strain and electron density, impacting binding to sulfur-containing enzymes (e.g., cysteine proteases) .
- Aminoethyl side chains improve solubility but may reduce membrane permeability .
Methodological Considerations
Q. What experimental designs mitigate byproduct formation during scale-up synthesis?
- Flow chemistry : Continuous reactors minimize thermal gradients and improve mixing for exothermic steps (e.g., cycloadditions).
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) and identify interactions .
- In-line analytics : Implement PAT (process analytical technology) with FTIR probes to monitor intermediate formation .
Q. How can researchers validate the compound’s stability under storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the dithia moiety).
- LC-MS/MS : Track degradation products, such as sulfoxide derivatives from sulfur oxidation .
- Long-term stability : Store lyophilized samples at -80°C under argon to prevent oxidation .
Data Contradiction Analysis
Q. How should conflicting bioactivity data from different assay platforms be interpreted?
- Assay-specific artifacts : Fluorescence interference from the compound’s conjugated system may skew results in fluorometric assays. Validate with orthogonal methods (e.g., radiometric or SPR-based assays) .
- Cell line variability : Differences in membrane transporters (e.g., P-gp expression) affect intracellular accumulation. Use isogenic cell lines or CRISPR-edited models to isolate variables .
Q. What mechanistic insights explain unexpected regioselectivity in functionalization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
